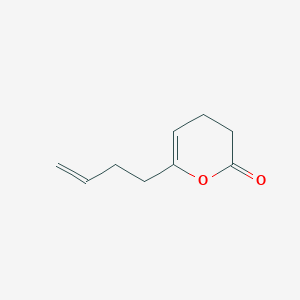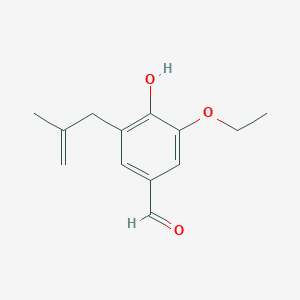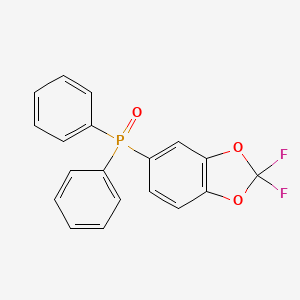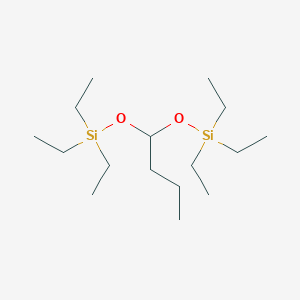![molecular formula C6H10O6 B14236547 (2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal CAS No. 393835-56-8](/img/structure/B14236547.png)
(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal is a complex organic compound with significant importance in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups, selective oxidation, and subsequent deprotection steps. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to enhance the efficiency and selectivity of the reactions. Large-scale synthesis might also employ continuous flow reactors to maintain consistent reaction conditions and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like alcohols or amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary alcohols.
Aplicaciones Científicas De Investigación
(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mecanismo De Acción
The mechanism by which (2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals. The compound may also interact with enzymes, altering their activity and influencing metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-2,3-Dihydroxybutanedioic acid: Similar in structure but differs in the presence of carboxylic acid groups.
(2R,3R)-Dihydroquercetin: Shares the dihydroxy functional groups but has a different core structure.
Uniqueness
(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal is unique due to its specific stereochemistry and the presence of both hydroxyl and aldehyde functional groups
Propiedades
Número CAS |
393835-56-8 |
|---|---|
Fórmula molecular |
C6H10O6 |
Peso molecular |
178.14 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxy-3-[(2R)-1-hydroxy-3-oxopropan-2-yl]oxypropanal |
InChI |
InChI=1S/C6H10O6/c7-1-4(2-8)12-6(11)5(10)3-9/h1,3-6,8,10-11H,2H2/t4-,5+,6+/m0/s1 |
Clave InChI |
MZSHRGPCOAAZPA-KVQBGUIXSA-N |
SMILES isomérico |
C([C@H](C=O)O[C@H]([C@@H](C=O)O)O)O |
SMILES canónico |
C(C(C=O)OC(C(C=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid](/img/structure/B14236479.png)
![3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one](/img/structure/B14236484.png)
![(2S,3S)-2-(4-Nitrophenyl)-1,5-dioxaspiro[5.5]undecan-3-amine](/img/structure/B14236491.png)





![3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline](/img/structure/B14236537.png)




